Ethanone, 1-(5-ethyl-3-pyridinyl)-
Description
"Ethanone, 1-(5-ethyl-3-pyridinyl)-" is a pyridine derivative characterized by an acetyl group (ethanone) attached to the 3-position of the pyridine ring and an ethyl substituent at the 5-position. This compound belongs to the broader class of heterocyclic ketones, which are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(5-ethylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H11NO/c1-3-8-4-9(7(2)11)6-10-5-8/h4-6H,3H2,1-2H3 |
InChI Key |
IFEYFVAXXSXAAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CN=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) typically involves the alkylation of 3-pyridyl ethanone with an ethylating agent. One common method is the reaction of 3-pyridyl ethanone with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol.
Industrial Production Methods
On an industrial scale, the production of Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "Ethanone, 1-(5-ethyl-3-pyridinyl)-" with structurally related pyridine derivatives, focusing on substituent effects, molecular properties, and applications:
Key Comparative Insights:
Substituent Effects :
- Electron-Donating Groups (e.g., ethyl, methoxy) : Enhance pyridine’s nucleophilicity at specific positions, facilitating electrophilic substitution reactions. Ethyl’s inductive effect may slightly offset pyridine’s inherent electron deficiency .
- Electron-Withdrawing Groups (e.g., nitro, fluoro) : Reduce ring electron density, directing substitutions to meta/para positions. Nitro derivatives are often intermediates in high-energy materials .
Physical Properties :
- Ethyl and methyl groups increase molecular weight and hydrophobicity, reducing aqueous solubility. Methoxy groups improve polarity and solubility in organic solvents .
- Halogenated derivatives (e.g., bromo, chloro) exhibit higher densities and boiling points due to increased van der Waals interactions .
Synthetic Utility :
Notes
Data Limitations: Direct experimental data on "Ethanone, 1-(5-ethyl-3-pyridinyl)-" are absent in the provided evidence. Comparisons are extrapolated from structural analogs with documented substituent effects.
Substituent Position Sensitivity : The 3-pyridinyl position’s reactivity differs significantly from 2- or 4-pyridinyl isomers, necessitating careful interpretation of substituent impacts .
Applications : Ethyl-substituted pyridines are understudied but may find niche roles in hydrophobic drug delivery systems or as ligands in catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
